N-Methylacetohexamide

Description

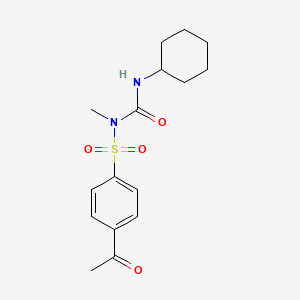

N-Methylacetohexamide (systematic name: N-methyl-cyclohexylacetamide) is a synthetic amide derivative characterized by a cyclohexyl backbone substituted with methyl and acetyl groups. For instance, cyclohexylamide derivatives are frequently studied for their metabolic stability and receptor-binding properties, as seen in compounds like N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride () and acetohexamide (). The methyl substitution in this compound likely enhances lipophilicity compared to non-methylated analogs, influencing bioavailability and enzymatic interactions .

Properties

CAS No. |

67628-45-9 |

|---|---|

Molecular Formula |

C16H22N2O4S |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

1-(4-acetylphenyl)sulfonyl-3-cyclohexyl-1-methylurea |

InChI |

InChI=1S/C16H22N2O4S/c1-12(19)13-8-10-15(11-9-13)23(21,22)18(2)16(20)17-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,17,20) |

InChI Key |

LJUVADVEZRRERT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC2CCCCC2 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC2CCCCC2 |

Other CAS No. |

67628-45-9 |

Synonyms |

N-methylacetohexamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

N-Methylacetohexamide vs. Acetohexamide

Acetohexamide () is a sulfonylurea antidiabetic agent with a cyclohexylurea backbone. Unlike this compound, which is an amide, acetohexamide features a sulfonylurea group, conferring distinct solubility and pharmacokinetic properties.

The sulfonylurea group in acetohexamide enables insulin secretion via pancreatic β-cell potassium channel modulation, a mechanism unlikely in this compound due to its amide structure. However, the methyl group in this compound may improve blood-brain barrier penetration compared to acetohexamide .

Comparison with N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide Hydrochloride

This compound () shares structural similarities with this compound, including a cyclohexyl group and methyl substitution. However, its ethyl and additional methylamino groups introduce steric and electronic differences.

The hydrochloride salt in enhances water solubility, whereas this compound’s neutral amide group may limit solubility but improve membrane permeability. The ethyl group in ’s compound could also prolong metabolic half-life compared to methyl substituents .

Comparison with Adamantane and Xanthine Derivatives

Adamantane-based compounds () and xanthine derivatives () highlight the role of bulky substituents in receptor binding. For example, 8-(N-methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine () incorporates a xanthine core, enabling adenosine receptor antagonism. In contrast, this compound’s simpler structure lacks such a heterocyclic system, likely directing its activity toward non-CNS targets like metabolic enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.